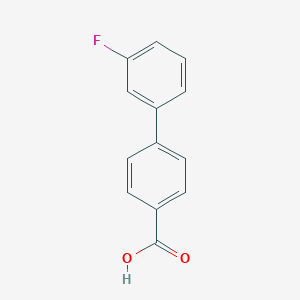

4-(3-fluorophenyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIGBFXZWSXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382216 | |

| Record name | 4-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-58-3 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is increasingly reliant on the strategic incorporation of fluorine into molecular scaffolds. The unique physicochemical properties imparted by this halogen—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated organic compounds invaluable building blocks. This guide provides a comprehensive technical overview of 4-(3-fluorophenyl)benzoic acid, a biphenyl carboxylic acid with significant potential in these fields. As a Senior Application Scientist, this document is crafted to provide not just data, but actionable insights into the synthesis, properties, and handling of this important chemical entity, grounded in established scientific principles.

Chemical Identity and Core Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible and reliable research. For this compound, there has been some ambiguity in publicly accessible databases, often leading to confusion with its isomer, 3-(4-fluorophenyl)benzoic acid. This section aims to clarify its specific identifiers.

While a definitive, widely cited CAS number for this compound remains elusive in major databases, the designation 41060-67-9 has been associated with this compound by some chemical suppliers. However, researchers are strongly advised to verify the identity of any purchased samples through analytical characterization.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Alternate Name | 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | - |

| CAS Number | 41060-67-9 (unverified) | Supplier Databases |

| Molecular Formula | C₁₃H₉FO₂ | - |

| Molecular Weight | 216.21 g/mol | - |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | - |

| InChI Key | VCGIZBLTDUYDLB-UHFFFAOYSA-N | - |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is crucial for its purification, characterization, and application in further synthetic work.

Physical Properties

Experimental data for the physical properties of this compound are not widely reported. The following are predicted values and should be used as an estimate pending experimental verification.

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. |

| pKa | ~4.1 (estimated) |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 12-13 ppm), which may be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and carboxylic acid substituents. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically δ 165-175 ppm).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group (around 1680-1710 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216.21). Fragmentation patterns may include the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers a versatile and efficient route to biphenyl compounds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 3-fluorophenylboronic acid) with an aryl halide or triflate (such as a 4-halobenzoic acid derivative) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process that allows for the reliable construction of the biphenyl scaffold.

An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. The document details its physicochemical properties, established synthesis methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction, and thorough analytical characterization techniques. Furthermore, it explores the compound's applications as a crucial building block in the development of novel therapeutic agents, underscoring the strategic importance of fluorine incorporation in modern drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule.

Introduction: The Strategic Value of Fluorinated Biphenyls in Research

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Within the vast landscape of fluorinated compounds, the biphenyl scaffold represents a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The combination of a biphenyl core with fluorine substitution gives rise to molecules with enhanced pharmacological profiles. 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid (also known as 4-(3-fluorophenyl)benzoic acid) is a prime exemplar of this class of compounds, serving as a versatile intermediate in the synthesis of complex molecular architectures with diverse biological activities. This guide will provide an in-depth exploration of its synthesis, characterization, and applications, offering valuable insights for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid is essential for its effective application in synthetic and analytical workflows.

Molecular Identity and Characteristics

The key identifiers and properties of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | - |

| Synonyms | This compound | - |

| CAS Number | 1841-58-3 | [2] |

| Molecular Formula | C₁₃H₉FO₂ | [3] |

| Molecular Weight | 216.21 g/mol | [3] |

| Appearance | Solid | - |

Structural Representation

The two-dimensional structure of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid is depicted below, illustrating the connectivity of the atoms and the relative positions of the functional groups.

References

The Dawn of Organofluorine Chemistry: Taming the Tiger

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzoic acids, in particular, represent a critical class of building blocks and active pharmaceutical ingredients whose development is intrinsically linked to the broader history of organofluorine chemistry. This guide provides a comprehensive overview of the journey from the challenging isolation of elemental fluorine to the sophisticated synthetic methodologies that now allow for the precise installation of fluorine onto the benzoic acid scaffold. We will explore the foundational synthetic reactions, the evolution of fluorination technologies, and the profound impact of fluorine substitution on the physicochemical and pharmacokinetic properties of molecules. Through detailed case studies of prominent drugs like Celecoxib and Flurbiprofen, this guide will illustrate the transformative power of fluorinated benzoic acids in contemporary drug development, offering researchers and scientists both historical context and practical, field-proven insights.

The story of fluorinated benzoic acids begins not with the compounds themselves, but with the formidable element at their core: fluorine. For centuries, minerals like fluorspar (calcium fluoride) were used as fluxes in metallurgy, giving the element its name from the Latin "fluere," meaning "to flow."[1] Chemists in the 17th and 18th centuries knew that treating fluorspar with acid produced a highly corrosive substance—hydrofluoric acid—that could etch glass, hinting at the existence of a new, extraordinarily reactive element.[2] However, isolating this element proved to be one of the greatest challenges in 19th-century chemistry. The extreme electronegativity of fluorine meant that any attempt to isolate it via electrolysis resulted in the immediate reaction of the elemental fluorine with the equipment or any surrounding substances.

It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by electrolyzing a solution of potassium hydrogen difluoride in anhydrous hydrogen fluoride, a feat that earned him the Nobel Prize in Chemistry in 1906.[2] Even before its isolation, the first organofluorine compound, benzoyl fluoride, was synthesized by Alexander Borodin in 1862 through a halogen exchange reaction.[2][3] These early efforts, however, were fraught with danger and difficulty, and for decades, organofluorine chemistry remained a relatively niche and undeveloped field.[2]

Caption: A timeline of key milestones in the early history of fluorine chemistry.

The Emergence of Fluorinated Benzoic Acids: The Schiemann Reaction

The widespread synthesis of aryl fluorides, including fluorinated benzoic acids, became practical with the development of the Balz-Schiemann reaction in 1927.[4] This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[4][5] For the synthesis of a fluorobenzoic acid, this involves the diazotization of an aminobenzoic acid with nitrous acid in the presence of fluoroboric acid (HBF₄), which precipitates the diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the desired fluorobenzoic acid, nitrogen gas, and boron trifluoride.[4][5][6]

The Balz-Schiemann reaction was a watershed moment. It provided a reliable and relatively safe method to introduce a fluorine atom onto an aromatic ring with high regioselectivity, dictated by the position of the initial amino group.[5] This opened the door for systematic studies into the effects of fluorine on the properties of organic molecules and made compounds like 4-fluorobenzoic acid readily accessible for the first time.[6]

Caption: The general workflow of the Balz-Schiemann reaction for synthesizing fluorobenzoic acids.

The Modern Era: Expanding the Synthetic Toolbox

While the Schiemann reaction was foundational, the 20th and 21st centuries saw a dramatic expansion of synthetic methodologies for fluorination, driven by the increasing demand for fluorinated compounds in pharmaceuticals and materials.[7]

Key developments include:

-

Nucleophilic Fluorination: The Halex (halogen exchange) process became an industrially significant method, typically involving the displacement of an activated chlorine atom with fluoride from sources like potassium fluoride.

-

Modern Fluorinating Agents: A host of new reagents were developed to offer milder conditions and broader substrate scope. These are broadly classified as:

-

Nucleophilic: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are used for deoxofluorination, converting alcohols and carbonyls to fluorinated counterparts.[8]

-

Electrophilic: Reagents containing an N-F bond, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have become workhorses in modern synthesis for their ability to deliver an electrophilic fluorine atom to electron-rich species.[8][9][10]

-

-

Late-Stage Fluorination (LSF): A paradigm shift in drug discovery has been the development of methods to introduce fluorine at a late stage in a synthetic sequence.[11][12] This allows chemists to create fluorinated analogs of complex molecules without redesigning the entire synthesis. Transition-metal catalysis (e.g., using palladium or silver) has been pivotal, enabling the fluorination of C-H bonds or the conversion of common functional groups like boronic acids and stannanes into C-F bonds.[11][13]

Caption: Conceptual workflow of modern transition-metal-catalyzed late-stage fluorination.

Fluorinated Benzoic Acids in Drug Discovery: The "Fluorine Effect"

The prevalence of fluorine in modern pharmaceuticals is staggering, with approximately 20% of all commercial drugs containing this element.[11] Fluorinated benzoic acids are frequently used as key fragments or as the final drug molecule itself. The strategic introduction of fluorine profoundly alters a molecule's properties in predictable and often beneficial ways, a phenomenon often termed the "Fluorine Effect".

| Property | Effect of Fluorine Substitution | Rationale & Consequence for Drug Design |

| pKa / Acidity | Increases acidity of the carboxylic acid group. | The high electronegativity of fluorine withdraws electron density through the aromatic ring (inductive effect), stabilizing the carboxylate anion. This can modulate solubility and target binding interactions.[14] |

| Lipophilicity | Increases lipophilicity compared to a C-H bond. | Fluorine is more lipophilic than hydrogen. This can enhance membrane permeability and improve absorption, but must be balanced to avoid poor solubility.[14][15][16] |

| Metabolic Stability | Blocks sites of oxidative metabolism. | The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This increases the drug's half-life and bioavailability.[15][17][18][19] |

| Binding Affinity | Can enhance binding to target proteins. | Fluorine can participate in favorable electrostatic interactions, alter hydrogen bonding patterns of nearby groups, and induce a conformational bias that locks the molecule in a bioactive shape.[15][20] |

| Bioisosterism | Acts as a bioisostere for H, OH, or other groups. | Due to its small size (similar to hydrogen) and unique electronic properties, fluorine can replace other atoms or groups to fine-tune a molecule's properties without drastic steric changes.[21][22][23] |

Case Studies: Fluorinated Benzoic Acid Derivatives in Action

The therapeutic and commercial success of drugs containing fluorinated aromatic moieties underscores the importance of the synthetic developments that made them possible.

Case Study 1: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24] A key structural feature is the trifluoromethyl (-CF₃) group on its pyrazole ring, which is attached to a phenyl group derived from a benzoic acid precursor.

-

Role of Fluorine: The highly lipophilic and electron-withdrawing trifluoromethyl group is crucial for the drug's activity. It contributes to the correct binding orientation and high affinity for the active site of the COX-2 enzyme.

-

Synthesis: The common synthesis of Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) with 4-sulfamoylphenylhydrazine.[24][25] This trifluoromethylated precursor is a direct descendant of the chemistry developed for fluorinated building blocks.

Case Study 2: Flurbiprofen

Flurbiprofen is another potent NSAID used to treat arthritis and pain.[26] Its core structure is 2-(2-fluoro-4-biphenylyl)propionic acid.

-

Role of Fluorine: The single fluorine atom on the biphenyl ring system is critical. It enhances the molecule's anti-inflammatory potency and influences its metabolic profile.

-

Synthesis: A common synthetic route starts with 2-fluoro-4-biphenylacetonitrile or its corresponding ester. This is then alkylated (e.g., methylated) and subsequently hydrolyzed to yield the final propionic acid.[26][27] The synthesis relies on the availability of 2-fluorobiphenyl precursors, which are themselves prepared using foundational fluorination chemistry.

Experimental Protocols: A Practical Guide

The following protocols describe a classical and a modern approach to synthesizing a fluorinated benzoic acid, illustrating the evolution of the field.

Protocol 1: Classical Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

Objective: To synthesize 4-fluorobenzoic acid from 4-aminobenzoic acid.

Methodology:

-

Diazotization: In a suitable reaction vessel cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminobenzoic acid in an aqueous solution of fluoroboric acid (HBF₄).

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously.

-

Continue stirring for 30 minutes after the addition is complete. A precipitate of 4-carboxybenzenediazonium fluoroborate will form.

-

Isolation: Collect the precipitated diazonium salt by vacuum filtration. Wash the solid with cold water, followed by cold methanol, and finally with diethyl ether to aid in drying.

-

Thermal Decomposition: Carefully heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases. Caution: This step should be performed in a well-ventilated fume hood as BF₃ is toxic. Large-scale reactions can be explosive. [5]

-

The decomposition results in a crude solid of 4-fluorobenzoic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 4-fluorobenzoic acid.

Protocol 2: Modern Palladium-Catalyzed Fluorination of an Arylboronic Acid

Objective: To synthesize a fluorinated benzoic acid derivative using a late-stage fluorination approach.

Methodology:

-

Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the starting material (e.g., methyl 4-borono-3-chlorobenzoate), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a silver(I) salt (e.g., AgF or Ag₂O).[11]

-

Add an electrophilic fluorine source, such as Selectfluor.

-

Add a dry, degassed solvent (e.g., acetonitrile or DMF).

-

Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 80-110 °C) with stirring for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography.

-

Hydrolysis: Dissolve the purified methyl ester in a solvent mixture like THF/methanol/water and add a base (e.g., LiOH or NaOH). Stir at room temperature until the hydrolysis is complete.

-

Acidify the mixture with aqueous HCl to precipitate the fluorinated benzoic acid product. Collect the solid by filtration and dry.

Conclusion and Future Outlook

The journey of fluorinated benzoic acids from a chemical curiosity to an indispensable tool in modern science is a testament to over a century of chemical innovation. From the hazardous early days of fluorine chemistry to the precision of modern late-stage fluorination, our ability to synthesize these molecules has grown immensely. The unique and powerful influence of fluorine on molecular properties ensures that fluorinated benzoic acids will continue to be a major focus of research.[28] Future advancements will likely focus on developing more sustainable and efficient catalytic methods, expanding the scope of C-H fluorination, and applying these building blocks to tackle new challenges in medicine, agriculture, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. flexiprep.com [flexiprep.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 17. benchchem.com [benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 24. benchchem.com [benchchem.com]

- 25. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 26. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 27. A Process For Obtaining Flurbiprofen With High Purity [quickcompany.in]

- 28. nbinno.com [nbinno.com]

An In-depth Technical Guide to Theoretical and Computational Studies of Fluorophenyl Benzoic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate fluorophenyl benzoic acids. We will delve into the causality behind experimental and computational choices, offering field-proven insights into the structure, properties, and potential applications of this important class of molecules.

Part 1: The Significance of Fluorophenyl Benzoic Acids

Fluorophenyl benzoic acids are a class of organic compounds that have garnered significant interest across various scientific disciplines, particularly in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzoic acid scaffold can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications make fluorophenyl benzoic acid derivatives attractive candidates for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

Theoretical and computational chemistry provides a powerful lens through which to understand and predict the behavior of these molecules at an atomic level. By employing a range of computational techniques, we can gain deep insights into their electronic structure, reactivity, and potential biological activity, thereby guiding and accelerating the design and discovery process.

Part 2: Core Theoretical and Computational Methodologies

This section will detail the fundamental computational techniques applied to the study of fluorophenyl benzoic acids, providing not just the "how" but, more importantly, the "why" behind each methodological choice.

Quantum Chemical Calculations: The Foundation of Molecular Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of molecules.[5][6] DFT provides a robust framework for investigating the electronic structure and predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.

The "Why" Behind the Choice of DFT:

For molecules of this size, DFT methods like B3LYP offer a pragmatic and reliable approach.[7][8][9] The B3LYP functional, a hybrid functional, has consistently demonstrated its ability to accurately predict geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[10][11] The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. The inclusion of diffuse functions ("++") is important for describing the behavior of lone pairs and anions, while polarization functions ("d,p") account for the non-uniform distribution of electron density in chemical bonds.[12][13]

A Self-Validating System for Geometry Optimization and Vibrational Analysis:

A key to ensuring the trustworthiness of computational results is to establish a self-validating workflow. For instance, after performing a geometry optimization, a subsequent frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Molecule Building: Construct the 3D structure of the desired fluorophenyl benzoic acid isomer using a molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA) specifying the following:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords: Opt Freq (for simultaneous optimization and frequency calculation)

-

Charge and Multiplicity: Typically 0 and 1 for a neutral, closed-shell molecule.

-

-

Job Submission: Submit the input file to the computational chemistry software.

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged successfully.

-

Vibrational Frequencies: Check the output for the absence of imaginary frequencies, confirming a true minimum energy structure. The calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman data to validate the computational model.[14][15][16]

-

Unveiling Molecular Properties: A Deeper Dive

Once a reliable molecular geometry is obtained, a suite of analyses can be performed to dissect the electronic properties and reactivity of fluorophenyl benzoic acids.

2.2.1 Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability.[17] A smaller gap generally implies higher reactivity.[12][13]

2.2.2 Natural Bond Orbital (NBO) Analysis: Deconstructing Bonding and Interactions

NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals.[18] This method is invaluable for understanding hyperconjugative interactions and intramolecular charge transfer, which can significantly influence molecular stability and reactivity.[19]

2.2.3 Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[12][14] This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, providing crucial information for understanding intermolecular interactions and reaction mechanisms.

Molecular Docking: Bridging Theory and Biological Function

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a fluorophenyl benzoic acid derivative) when bound to a second molecule (a receptor, typically a protein).[20][21] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.[22][23]

The "Why" Behind Molecular Docking:

By simulating the binding of a library of fluorophenyl benzoic acid derivatives to a specific protein target, we can prioritize compounds with the highest predicted binding affinity for experimental testing. This in silico screening significantly reduces the time and cost associated with drug discovery.

Experimental Protocol: A Typical Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of the fluorophenyl benzoic acid derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the protein.

-

Use a docking program (e.g., AutoDock Vina, GOLD) to systematically search for the optimal binding pose of the ligand within the binding site.

-

-

Analysis of Results:

-

Rank the ligands based on their predicted binding affinity (docking score).

-

Visualize the binding poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

-

Part 3: Applications and Case Studies

This section showcases the practical application of the aforementioned computational methods to elucidate the properties and potential of fluorophenyl benzoic acids.

Structure-Property Relationships: The Impact of Fluorine Substitution

The position of the fluorine substituent on the phenyl ring has a profound effect on the electronic properties and acidity (pKa) of benzoic acid.[7][11] DFT calculations can be used to quantify these effects.

| Compound | Calculated Gas Phase Acidity (kcal/mol)[9] | Experimental pKa[11] |

| Benzoic Acid | - | 4.20 |

| 2-Fluorobenzoic Acid | - | 3.27 |

| 3-Fluorobenzoic Acid | - | 3.87 |

| 4-Fluorobenzoic Acid | - | 4.14 |

Note: Calculated gas phase acidity values from reference[9] are for a set of substituted benzoic acids and are presented to illustrate the trend. Direct numerical comparison to experimental pKa in solution requires further computational treatment (e.g., solvation models).

The electron-withdrawing nature of the fluorine atom stabilizes the conjugate base (benzoate anion), leading to an increase in acidity (lower pKa) compared to benzoic acid. This effect is most pronounced when the fluorine is in the ortho position due to a combination of inductive and resonance effects.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Computational vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. By calculating the vibrational frequencies and modes, we can make definitive assignments to the observed spectral bands.[14][15][24]

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Fluorophenyl Benzoic Acid Derivative

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency |

| O-H stretch | ~3500-3700 (monomer) | ~2500-3300 (dimer, broad) |

| C=O stretch | ~1750 | ~1700 |

| C-F stretch | ~1200-1250 | ~1220 |

| C-O stretch | ~1280-1320 | ~1300 |

Note: The values in this table are representative and will vary depending on the specific fluorophenyl benzoic acid isomer. The discrepancy in the O-H stretching frequency is due to the calculations being performed on a single molecule in the gas phase, while experimental spectra are often of the solid-state hydrogen-bonded dimer.

Probing Biological Activity: A Molecular Docking Case Study

To illustrate the power of molecular docking, let's consider a hypothetical case study where fluorophenyl benzoic acid derivatives are investigated as potential inhibitors of carbonic anhydrase II, a well-studied enzyme implicated in various diseases.

A molecular docking study might reveal that a specific isomer, for instance, 4-fluorobenzoic acid, exhibits a more favorable binding affinity compared to other isomers. Analysis of the binding pose could show that the fluorine atom forms a crucial interaction with a specific amino acid residue in the active site, thereby enhancing its inhibitory potency. Such insights are invaluable for guiding the synthesis of more potent and selective inhibitors.

Part 4: Conclusion and Future Directions

Theoretical and computational studies provide an indispensable toolkit for the modern researcher investigating fluorophenyl benzoic acids. From fundamental quantum chemical calculations that illuminate electronic structure and reactivity to molecular docking simulations that predict biological activity, these methods offer unparalleled insights at the molecular level. The synergy between computational predictions and experimental validation is key to accelerating the discovery and development of novel molecules with tailored properties for applications in medicine, agriculture, and materials science.

Future research will likely see the increasing use of machine learning and artificial intelligence in conjunction with these established computational methods to screen vast chemical spaces and design novel fluorophenyl benzoic acid derivatives with enhanced efficacy and desired properties.[8]

References

- 1. kaibangchem.com [kaibangchem.com]

- 2. 2-(4-Fluorophenyl)benzoic acid | 1841-57-2 | Benchchem [benchchem.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paper Details | Paper Digest [paperdigest.org]

- 11. researchgate.net [researchgate.net]

- 12. ajchem-a.com [ajchem-a.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. learn.schrodinger.com [learn.schrodinger.com]

- 18. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.stmjournals.com [journals.stmjournals.com]

- 23. mdpi.com [mdpi.com]

- 24. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

Introduction: Unveiling the Potential of a Fluorinated Biphenyl Scaffold

An In-Depth Technical Guide to the Potential Biological Activities of 4-(3-fluorophenyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold represents a privileged structure, known for its stability, synthetic accessibility, and capacity for specific interactions with biological targets. The introduction of a fluorine atom, as seen in this compound, further enhances its potential. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]

While direct biological studies on this compound are not extensively documented, a wealth of data from structurally related analogs and derivatives provides a strong rationale for its investigation across several therapeutic areas. This guide synthesizes this collateral evidence to build a predictive framework for its potential biological activities. We will explore the scientific basis for investigating this compound as an antimicrobial, anticancer, and anti-inflammatory agent, providing detailed experimental workflows and mechanistic insights to guide future research and development.

Part 1: High-Priority Investigation Area: Antimicrobial Activity

The most compelling case for the biological activity of the this compound scaffold lies in the antimicrobial domain. Numerous studies have demonstrated that incorporating this specific structural motif into larger molecules, particularly heterocyclic systems, results in potent activity against multidrug-resistant bacteria.[1][3][4]

Scientific Rationale & Mechanistic Hypothesis

Research has shown that pyrazole-derived hydrazones containing the 3-fluorophenyl moiety exhibit powerful bactericidal effects against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1] The minimum inhibitory concentration (MIC) values for some of these derivatives are reported to be as low as 0.39 μg/mL.[3][4] While the precise mechanism for the core scaffold is unconfirmed, studies on these derivatives suggest two primary hypotheses:

-

Bacterial Membrane Disruption: The lipophilic nature of the fluorophenyl group may facilitate the molecule's insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell lysis.[3]

-

Inhibition of Essential Biosynthetic Pathways: The biphenyl scaffold could act as an inhibitor of critical bacterial enzymes, such as those involved in fatty acid biosynthesis, which are essential for membrane integrity and bacterial survival.[5]

Experimental Workflow: Assessing Antimicrobial Potential

The following workflow outlines the essential steps to characterize the antimicrobial properties of this compound.

Caption: Workflow for evaluating antimicrobial activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare a panel of bacterial strains (e.g., MRSA, E. coli) cultured to the logarithmic growth phase and diluted to a final inoculum density of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a concentration range from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format for comparative analysis.

| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) |

| S. aureus ATCC 25923 | Gram-positive | Susceptible | Experimental Value |

| S. aureus ATCC 33591 | Gram-positive | MRSA | Experimental Value |

| A. baumannii ATCC 19606 | Gram-negative | - | Experimental Value |

| E. coli ATCC 25922 | Gram-negative | Susceptible | Experimental Value |

Part 2: Plausible Investigation Area: Anticancer Activity

The biphenyl and benzoic acid moieties are prevalent in numerous compounds investigated for anticancer activity.[6][7] Specifically, the structurally similar isomer, 4-(4-fluorophenyl)benzoic acid, has been identified as a binder to the anti-apoptotic protein Bcl-2, suggesting a potential avenue for targeted cancer therapy.[8]

Scientific Rationale & Mechanistic Hypothesis

-

Inhibition of Anti-Apoptotic Proteins: The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic members like Bcl-2 allows cancer cells to evade this process. Small molecules that bind to the BH3-binding groove of Bcl-2 can restore the apoptotic pathway. The biphenyl scaffold of this compound may possess the necessary steric and electronic features to act as a BH3-mimetic.

-

Histone Deacetylase (HDAC) Inhibition: Benzoic acid derivatives are a known class of HDAC inhibitors.[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway: Bcl-2 Mediated Apoptosis

Caption: Inhibition of Bcl-2 restores the intrinsic apoptosis pathway.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Use DMSO as a vehicle control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Part 3: Tertiary Investigation Area: Anti-inflammatory Activity

The parent structure, biphenyl-4-carboxylic acid, has reported anti-inflammatory properties.[10] Furthermore, molecules incorporating a 3-fluorophenyl group have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of pro-inflammatory cytokine production.[11]

Scientific Rationale & Mechanistic Hypothesis

Inflammation is a complex biological response mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), this pathway triggers the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins. A plausible mechanism for this compound is the inhibition of key upstream kinases (e.g., IKK, p38α) or the direct modulation of NF-κB activity, leading to a reduction in inflammatory output.[11][12]

Key Inflammatory Signaling Pathway: NF-κB

Caption: The NF-κB pathway, a potential target for anti-inflammatory agents.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages and seed them into a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include untreated and LPS-only controls. Incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, an indicator of NO production. Compare the results to a sodium nitrite standard curve.

Summary and Future Directions

This compound is a synthetically accessible compound with a high potential for biological activity. Based on robust evidence from structurally related molecules, the most promising avenues for investigation are its antimicrobial , anticancer , and anti-inflammatory properties. The provided experimental frameworks offer a validated starting point for a comprehensive evaluation campaign.

Future work should focus on a multi-tiered screening approach as outlined. Positive hits in primary assays should be followed by more detailed mechanistic studies to identify specific molecular targets. Should the core scaffold show promising activity, subsequent medicinal chemistry efforts could focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

References

- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Biphenyl Scaffolds: A Technical Guide for Researchers

Foreword: The Understated Power of a Single Atom

In the intricate world of molecular design and synthesis, the strategic substitution of a single atom can dramatically alter the physicochemical and biological properties of a compound. Among the elements in the chemist's toolkit, fluorine holds a unique and powerful position. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond offer a subtle yet profound influence on molecular conformation, lipophilicity, metabolic stability, and electronic properties. When incorporated into the versatile biphenyl scaffold—a privileged structure in its own right, found in numerous pharmaceuticals, liquid crystals, and organic electronics—the impact is magnified.

This technical guide is designed for researchers, medicinal chemists, and materials scientists who seek to harness the potential of fluorinated biphenyl compounds. It moves beyond a mere recitation of facts to provide an in-depth understanding of the "why" behind the "how"—exploring the causal relationships that govern the synthesis, properties, and applications of this fascinating class of molecules. We will delve into the nuances of synthetic strategies, dissect the structure-activity relationships that drive drug discovery, and examine the physical properties that make these compounds invaluable in modern materials science. Our goal is to equip you with the foundational knowledge and practical insights necessary to innovate and excel in your research endeavors.

The Fluorine Advantage: Modulating Molecular Properties

The introduction of fluorine into a biphenyl core is a deliberate strategy to fine-tune its characteristics for a specific application. Understanding the fundamental effects of fluorination is paramount to its successful implementation.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is a cornerstone of modern medicinal chemistry, where blocking metabolically labile sites with fluorine can significantly enhance a drug's half-life and bioavailability.[1][2]

-

Lipophilicity and Permeability: Fluorine's effect on lipophilicity is complex and context-dependent. While highly fluorinated motifs can be lipophobic, the strategic introduction of a single fluorine atom or a trifluoromethyl group often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. This modulation is a critical factor in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Conformational Control and Binding Affinity: The electronegativity of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl scaffold through steric and electronic effects. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[3]

-

Electronic Properties and pKa Modulation: As the most electronegative element, fluorine is a strong electron-withdrawing group. This property can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH. This is a crucial consideration in drug design, as the ionization state affects solubility, receptor binding, and cell permeability.

Synthetic Strategies for Accessing Fluorinated Biphenyls

The construction of the C-C bond between two aryl rings, where one or both are fluorinated, can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing biphenyl derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for a successful coupling, especially with electron-deficient fluoroaryl halides. Bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are often employed to enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6] These ligands stabilize the catalytically active monoligated Pd(0) species.[6] The electron-withdrawing nature of fluorine on the aryl halide can make oxidative addition more challenging, necessitating a carefully chosen ligand to facilitate this step.[7][8]

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) can influence the reaction rate and yield, and is often determined empirically for a specific set of substrates.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

This protocol is a representative example of a Suzuki-Miyaura coupling to synthesize a fluorinated biphenyl.

-

Reaction Setup: To a pressure tube, add 1-bromo-4-fluorobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water.

-

Degassing: Seal the pressure tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heating: Place the sealed tube in a preheated oil bath at 105 °C and stir for 8-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-4'-methyl-1,1'-biphenyl.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Classic: Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via the copper-catalyzed coupling of two aryl halides.[9][10] While it often requires harsh reaction conditions (high temperatures), it can be a useful alternative, especially for the synthesis of perfluorinated biphenyls.[11][12]

Causality in Experimental Choices:

-

Copper Source: Traditionally, copper bronze or activated copper powder is used in stoichiometric amounts. Modern variations may use catalytic amounts of copper salts with appropriate ligands.

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically required to reach the necessary reaction temperatures.

-

Substrate Reactivity: The reaction is most efficient with aryl halides bearing electron-withdrawing groups, which makes it well-suited for many fluorinated substrates.

Detailed Experimental Protocol: Synthesis of Decafluorobiphenyl

This protocol is a representative example of an Ullmann reaction for synthesizing a perfluorinated biphenyl.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine bromopentafluorobenzene (1.0 eq) and activated copper powder (2.0 eq) in anhydrous DMF.

-

Heating: Heat the reaction mixture to reflux (around 150-160 °C) and maintain for 24-48 hours.

-

Monitoring: Monitor the disappearance of the starting material by GC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the copper residues. Dilute the filtrate with water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield decafluorobiphenyl.[11]

The Modern Approach: C-H Functionalization

Direct C-H functionalization represents a more atom- and step-economical approach to biphenyl synthesis, as it avoids the pre-functionalization of one of the aryl rings (e.g., into a boronic acid or halide).[13][14] This strategy is particularly attractive for late-stage modifications of complex molecules.

Causality in Experimental Choices:

-

Directing Group: Many C-H activation reactions require a directing group on one of the substrates to position the metal catalyst for selective C-H bond cleavage.

-

Catalyst: Palladium, rhodium, and ruthenium complexes are commonly used catalysts for C-H functionalization.

-

Oxidant: An oxidant is often required to regenerate the active catalyst in the catalytic cycle.

-

Solvent: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be remarkably effective solvents for promoting challenging C-H activation reactions.[15]

Conceptual Experimental Workflow: Directed C-H Arylation

-

Substrate Preparation: Synthesize the aryl substrate bearing a suitable directing group (e.g., a pyridine or amide).

-

Reaction Setup: In a sealed tube, combine the directed substrate, the fluorinated aryl coupling partner (often an aryl halide), the transition metal catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and an oxidant (e.g., Ag₂CO₃) in a suitable solvent (e.g., HFIP).

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for the required time.

-

Workup and Purification: After completion, perform a standard aqueous workup followed by chromatographic purification to isolate the fluorinated biphenyl product.

Diagram: Synthetic Strategy Selection Workflow

Caption: A decision-making workflow for selecting an appropriate synthetic strategy.

Applications in Medicinal Chemistry: Case Studies

The fluorinated biphenyl motif is present in several marketed drugs. The fluorine atom(s) are not mere decorations but play a crucial role in the drug's efficacy and pharmacokinetic profile.

Flurbiprofen: An Anti-Inflammatory Agent

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class. The fluorine atom at the 2-position of one of the phenyl rings is critical for its activity.

-

Structure-Activity Relationship (SAR): The fluorine atom in flurbiprofen enhances its anti-inflammatory potency. It is believed that the fluorine atom helps to lock the biphenyl rings in a non-planar conformation, which is optimal for binding to the cyclooxygenase (COX) enzymes.[16] Removing or shifting the fluorine atom leads to a significant decrease in activity. Modifications to the terminal phenyl ring and the alpha-position of the propionic acid have been explored to increase potency against β-amyloid secretion for potential Alzheimer's disease treatment, while removing COX activity to reduce gastrointestinal side effects.[16][17][18]

Diflunisal: A Salicylic Acid Derivative

Diflunisal is another NSAID used to treat pain and inflammation. It contains a 2',4'-difluorobiphenyl moiety.

-

Mechanism of Action: Like other NSAIDs, diflunisal works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins.[19] Its primary mechanism is the non-selective inhibition of both COX-1 and COX-2.[19] Interestingly, diflunisal has found a second life as a transthyretin (TTR) stabilizer for treating TTR amyloidosis.[20][21][22] The difluorobiphenyl group binds to the thyroxine-binding sites of TTR, stabilizing its tetrameric structure and preventing the dissociation into amyloidogenic monomers.[21][22]

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. While not a biphenyl itself, its structure features a trifluoromethyl group and a p-tolyl group on a central pyrazole ring, which mimics the spatial arrangement of a biphenyl system.

-

Role of Fluorine: The trifluoromethyl (-CF₃) group on the pyrazole ring is crucial for its COX-2 selectivity.[23] The -CF₃ group, along with the sulfonamide moiety, allows the molecule to fit into a secondary pocket present in the COX-2 enzyme but absent in COX-1, leading to its selective inhibition.[24][25]

| Drug | Fluorinated Biphenyl Moiety | Therapeutic Class | Key Role of Fluorine |

| Flurbiprofen | 2-Fluoro-1,1'-biphenyl | NSAID | Enhances potency by influencing conformation for COX binding.[16] |

| Diflunisal | 2',4'-Difluoro-1,1'-biphenyl | NSAID, TTR Stabilizer | Essential for both COX inhibition and TTR stabilization.[19][21] |

| Celecoxib | (Contains a trifluoromethyl group mimicking a biphenyl conformation) | Selective COX-2 Inhibitor | The trifluoromethyl group is a key determinant of COX-2 selectivity.[23][24] |

Applications in Materials Science

The unique properties imparted by fluorine also make fluorinated biphenyls highly valuable in the development of advanced materials.

Liquid Crystals

Fluorinated biphenyls are fundamental components in liquid crystal displays (LCDs). The position and number of fluorine atoms allow for precise tuning of the material's properties.[4][26][27][28]

-

Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is used to control the dielectric anisotropy. This is crucial for different LCD modes, such as Twisted Nematic (TN) and Vertically Aligned (VA).[26]

-

Viscosity: Fluorination often leads to lower rotational viscosity, which enables faster switching times in electro-optical devices.[26]

-

Mesomorphic Behavior: Fluorine substitution can suppress unwanted smectic phases and broaden the desired nematic phase temperature range.[4][26]

| Compound Type | Key Properties Influenced by Fluorination | Application |

| Laterally Fluorinated Biphenyls | High resistivity, modest negative dielectric anisotropy (Δε).[29] | Vertically Aligned (VA) mode LCDs.[27] |

| Terminally Fluorinated Biphenyls | Positive dielectric anisotropy (Δε). | Twisted Nematic (TN) mode LCDs. |

| Fluorinated Terphenyls | Low viscosity, high chemical and thermal stability.[4] | Components in ferroelectric mixtures.[4] |

Organic Electronics

In the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), fluorination is a key strategy to improve device performance.

-

Energy Level Tuning: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the organic semiconductor, which can improve charge injection/extraction and enhance the open-circuit voltage in OSCs.

-

Molecular Packing and Morphology: Fluorination can influence the intermolecular interactions and solid-state packing of the molecules, which in turn affects charge transport properties.

-

OLEDs: Fluorinated biphenyl derivatives can be used as host materials or as part of hole-transporting layers to improve device efficiency and stability. For example, using a 4,4'-N,N'-dicarbazole-biphenyl (CBP) layer can enhance the current efficiency of OLEDs.[30] The introduction of fluorinated groups can also lead to highly efficient blue OLEDs with improved external quantum efficiencies.[2][3][31]

Future Perspectives

The journey of fluorinated biphenyl compounds in research is far from over. Advances in synthetic chemistry, particularly in late-stage C-H fluorination and functionalization, will continue to provide access to novel and complex molecular architectures. In medicinal chemistry, the focus will likely shift towards more sophisticated applications of fluorine, such as in the design of covalent inhibitors and chemical probes. In materials science, the demand for more efficient and stable materials for displays, lighting, and energy applications will drive the development of new fluorinated biphenyl-based systems with tailored optoelectronic properties. As our understanding of the subtle yet powerful effects of fluorine continues to grow, so too will the innovative applications of this remarkable class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Advancing efficiency in deep-blue OLEDs: Exploring a machine learning–driven multiresonance TADF molecular design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 11. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

- 14. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. uspharmacist.com [uspharmacist.com]

- 22. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. ias.ac.in [ias.ac.in]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-fluorophenyl)benzoic acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(3-fluorophenyl)benzoic acid and the Suzuki Coupling Approach

Substituted biphenyl carboxylic acids are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Among these, this compound is a particularly valuable building block. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Its synthesis is therefore of considerable interest to drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its appeal lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][3][4] This makes it an ideal strategy for the synthesis of complex molecules like this compound, offering high yields and operational simplicity.[2]

This document provides a detailed guide to the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction. It includes a mechanistic overview, a step-by-step experimental protocol, and guidance on product purification and characterization, designed to be a comprehensive resource for researchers in the field.

Mechanistic Insights: The Palladium-Catalyzed Suzuki Coupling Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

-

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, 4-bromobenzoic acid), forming a Pd(II) intermediate.[1][3]

-

Transmetalation: This is a crucial step where the organic group from the organoboron species (3-fluorophenylboronic acid) is transferred to the palladium(II) complex.[1] This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium center.[5][6][7][8]

-

Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[1][3]

dot graph Suzuki_Mechanism { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Ar-X (4-bromobenzoic acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="Ar'-B(OH)2 (3-fluorophenylboronic acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; diaryl_pd [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar' (this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];